

Spectroscopic Analysis of 2-Chloro-6-methoxyaniline Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-6-methoxyaniline
hydrochloride

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This in-depth technical guide provides a comprehensive overview of the core spectroscopic analysis of **2-Chloro-6-methoxyaniline hydrochloride**. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of expected spectroscopic data.

Introduction

2-Chloro-6-methoxyaniline hydrochloride is an aromatic amine derivative of interest in synthetic organic chemistry and pharmaceutical development. Accurate structural elucidation and purity assessment are critical for its application. This guide details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the comprehensive characterization of this compound. While specific experimental data for the hydrochloride salt is not extensively published, this guide consolidates expected data based on the analysis of the free aniline and structurally related halogenated anilines.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of 2-Chloro-6-methoxyaniline. It is important to note that the presence of the hydrochloride salt

may cause slight variations in the observed spectral data, particularly in the NMR and IR spectra due to the protonation of the amine group.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Solvent	Expected Chemical Shift (δ) ppm	Notes
^1H NMR	DMSO- d_6	$\sim 7.0\text{-}7.5$ (m, 3H, Ar-H), ~ 3.9 (s, 3H, -OCH $_3$), Amine protons may be broad and exchangeable.	The aromatic protons will likely appear as a complex multiplet. The methoxy group will be a sharp singlet.
^{13}C NMR	DMSO- d_6	$\sim 150\text{-}155$ (C-O), $\sim 110\text{-}135$ (Ar-C), ~ 56 (-OCH $_3$)	Six distinct aromatic carbon signals are expected.

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
N-H Stretch (salt)	2800-3200	Broad, Strong
C-H Stretch (aromatic)	3000-3100	Medium
C-H Stretch (aliphatic)	2850-2960	Medium
C=C Stretch (aromatic)	1450-1600	Medium-Strong
C-N Stretch	1250-1350	Medium
C-O Stretch (aryl ether)	1200-1275 (asymmetric), 1020-1075 (symmetric)	Strong
C-Cl Stretch	700-800	Strong

Table 3: Mass Spectrometry (MS) Data

Ionization Method	Expected m/z Values	Notes
Electrospray (ESI+)	[M+H] ⁺ corresponding to the free amine (C ₇ H ₈ ClNO)	The molecular ion peak for the free amine is expected at m/z ~157.03. The isotopic pattern of chlorine (³⁵ Cl and ³⁷ Cl in a ~3:1 ratio) will result in M and M+2 peaks.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Solvent	Expected λ _{max} (nm)	Notes
Ethanol/Methanol	~240-250 and ~290-300	Two main absorption bands are expected, corresponding to π-π* transitions in the aromatic system. ^[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-Chloro-6-methoxyaniline hydrochloride** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.^[2] Ensure complete dissolution, using gentle vortexing if necessary.^[2]
- **Instrumentation:** The analysis is performed on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- **¹H NMR Acquisition:**

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- The spectral width should cover the expected range of proton chemical shifts (typically 0-12 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
 - The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2-Chloro-6-methoxyaniline hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
 - Transfer the mixture to a pellet press and apply high pressure to form a transparent or translucent pellet.[3]
- Instrumentation: The analysis is carried out using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Typically, spectra are collected over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of **2-Chloro-6-methoxyaniline hydrochloride** in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of the free aniline.[\[4\]](#)
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
 - For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

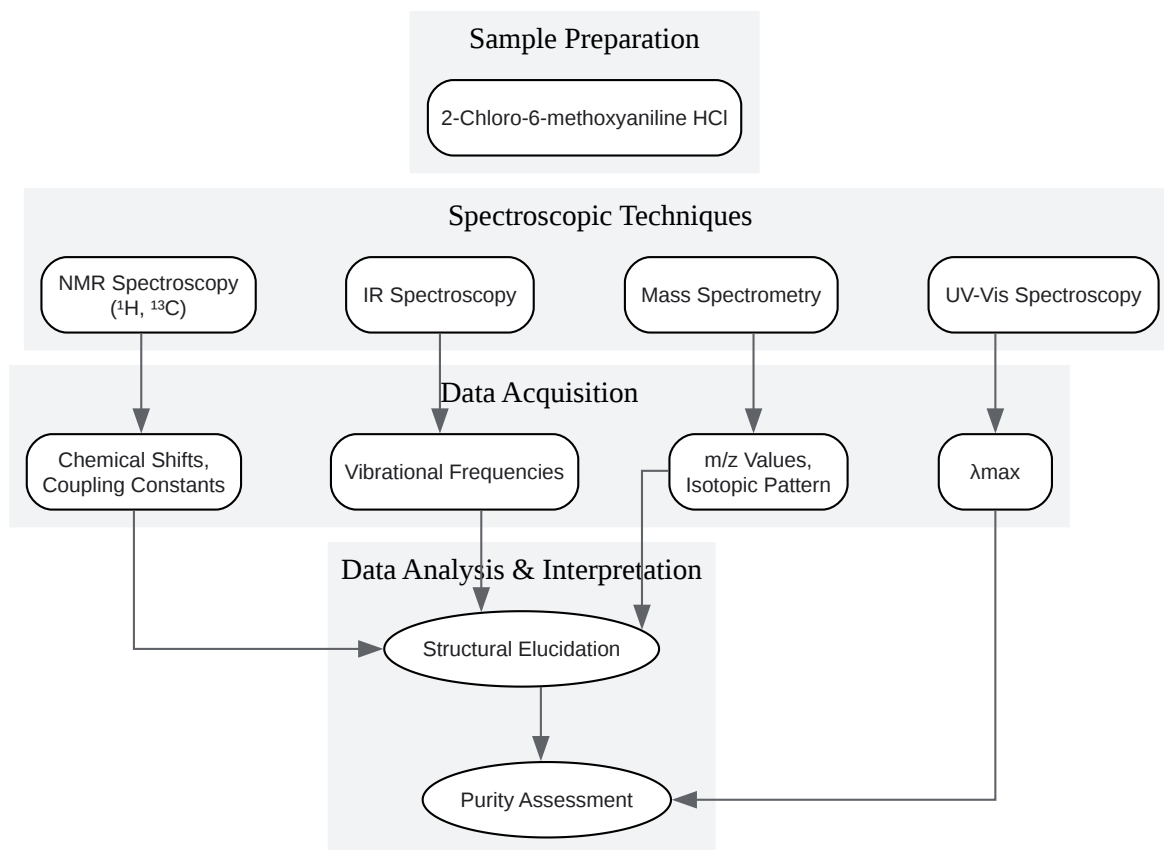
Methodology:

- Sample Preparation:
 - Prepare a stock solution of **2-Chloro-6-methoxyaniline hydrochloride** in a UV-grade solvent (e.g., ethanol or methanol).[\[1\]](#)

- Perform serial dilutions to obtain a final concentration that gives an absorbance reading in the optimal range (typically 0.2-1.0 AU).^[1]
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a blank.
 - Fill a matching quartz cuvette with the sample solution.
 - Scan the sample over a wavelength range of 200-400 nm to record the absorption spectrum.^[1]

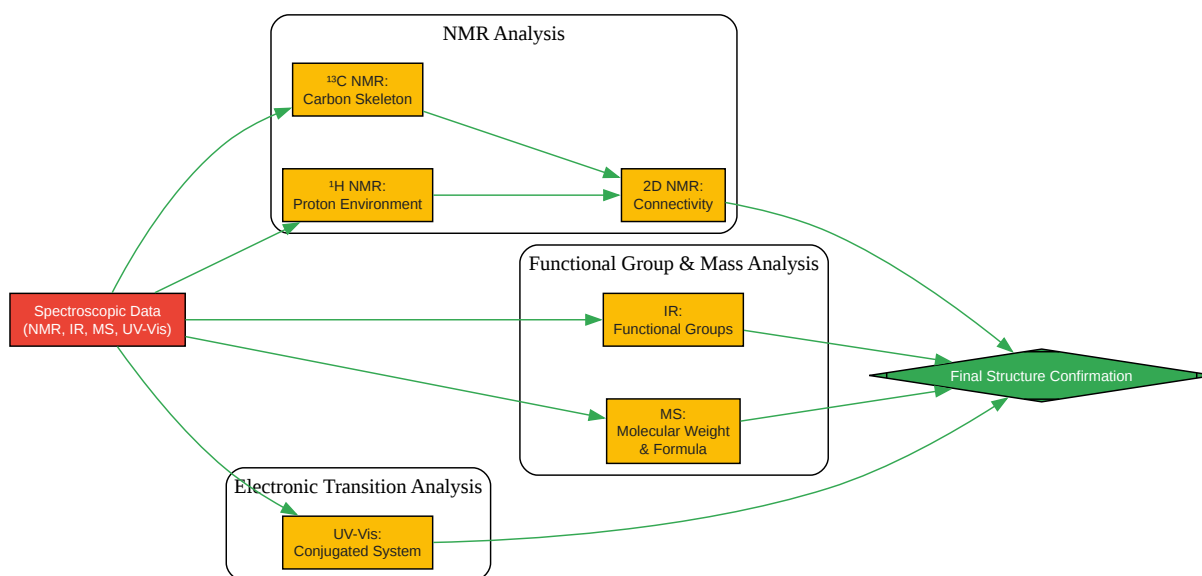
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a conceptual signaling pathway for data interpretation.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Data Interpretation Pathway.

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